N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, also known as Cmpd-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Cmpd-1 was first synthesized in 2010 by a group of researchers at the University of California, San Diego, and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 has been implicated in the development and progression of cancer, and inhibition of CK2 has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation in macrophages, and the protection of neurons from oxidative stress. This compound has also been shown to inhibit the activity of CK2, which is involved in a wide range of cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is that it is a small molecule that can easily penetrate cell membranes and reach its target inside cells. This makes it an attractive candidate for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are a number of future directions for research on N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide. One area of focus is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of focus is the investigation of the therapeutic potential of this compound in other disease models, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of new drug delivery systems for this compound could improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with ethyl 2-bromoacetate, followed by a series of reactions that ultimately result in the formation of the final product. The synthesis of this compound has been extensively documented in the scientific literature, and the procedure has been optimized to yield high purity and high yield.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been shown to exhibit a wide range of potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, reduce inflammation in macrophages, and protect neurons from oxidative stress. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of breast cancer and reduce inflammation in a mouse model of colitis.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-24-17-10-9-15(13-16(17)20)21-19(23)18(22-11-5-6-12-22)14-7-3-2-4-8-14/h2-13,18H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLQWHYHQLGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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